Cas no 1350451-69-2 (3-Fluoro-4-nitrophenylboronic acid)
3-Fluoro-4-nitrophenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (3-fluoro-4-nitrophenyl)boronic acid
- 3-Fluoro-4-nitrophenylboronic acid
-
- MDL: MFCD21609542
- Inchi: 1S/C6H5BFNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3,10-11H
- InChI Key: SZTLZSMYZKFFRK-UHFFFAOYSA-N
- SMILES: FC1C=C(B(O)O)C=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 185.03000
Experimental Properties
- PSA: 86.28000
- LogP: -0.06310
3-Fluoro-4-nitrophenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM208091-1g |
3-Fluoro-4-nitrophenylboronic acid |
1350451-69-2 | 98% | 1g |
$524 | 2021-08-04 | |
| Alichem | A019116424-1g |
3-Fluoro-4-nitrophenylboronic acid |
1350451-69-2 | 95% | 1g |
494.00 USD | 2021-06-16 | |
| TRC | F594953-25mg |
3-Fluoro-4-nitrophenylboronic acid |
1350451-69-2 | 25mg |
$98.00 | 2023-05-18 | ||
| TRC | F594953-50mg |
3-Fluoro-4-nitrophenylboronic acid |
1350451-69-2 | 50mg |
$161.00 | 2023-05-18 | ||
| TRC | F594953-100mg |
3-Fluoro-4-nitrophenylboronic acid |
1350451-69-2 | 100mg |
$253.00 | 2023-05-18 | ||
| TRC | F594953-250mg |
3-Fluoro-4-nitrophenylboronic acid |
1350451-69-2 | 250mg |
$437.00 | 2023-05-18 | ||
| Ambeed | A558334-100mg |
(3-Fluoro-4-nitrophenyl)boronic acid |
1350451-69-2 | 98% | 100mg |
$135.0 | 2024-04-24 | |
| Ambeed | A558334-250mg |
(3-Fluoro-4-nitrophenyl)boronic acid |
1350451-69-2 | 98% | 250mg |
$225.0 | 2024-04-24 | |
| Ambeed | A558334-1g |
(3-Fluoro-4-nitrophenyl)boronic acid |
1350451-69-2 | 98% | 1g |
$351.0 | 2024-04-24 | |
| abcr | AB309350-250 mg |
(3-Fluoro-4-nitrophenyl)boronic acid; 98% |
1350451-69-2 | 250mg |
€467.00 | 2023-04-26 |
3-Fluoro-4-nitrophenylboronic acid Suppliers
3-Fluoro-4-nitrophenylboronic acid Related Literature
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-Fluoro-4-nitrophenylboronic acid
Introduction to 3-Fluoro-4-Nitrophenylboronic Acid (CAS No. 1350451-69-2)
3-Fluoro-4-nitrophenylboronic acid (CAS No. 1350451-69-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is a derivative of phenylboronic acid, featuring a fluoro and nitro substituent at the 3 and 4 positions, respectively. The presence of these substituents imparts unique electronic and steric properties, making it a valuable building block in modern chemical research.
The synthesis of 3-fluoro-4-nitrophenylboronic acid involves a series of carefully designed reactions, often starting from aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. The compound's structure allows for various functional group transformations, making it a cornerstone in the development of advanced materials and bioactive molecules.
One of the most notable applications of 3-fluoro-4-nitrophenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl halides, enabling the construction of complex aromatic systems with high precision. Researchers have leveraged this property to synthesize novel pharmaceutical agents, including potential anticancer drugs with enhanced bioavailability and efficacy.
Recent studies have also explored the role of 3-fluoro-4-nitrophenylboronic acid in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the development of advanced catalysts for industrial processes. Additionally, its electronic properties make it a promising candidate for applications in optoelectronics and sensor technologies.
In terms of pharmacological applications, 3-fluoro-4-nitrophenylboronic acid has been investigated for its potential as an intermediate in drug discovery. Its nitro group exhibits strong electron-withdrawing effects, which can influence the biological activity of derived compounds. For instance, derivatives of this compound have shown promise as inhibitors of certain enzymes involved in disease pathways.
The safety and handling of 3-fluoro-4-nitrophenylboronic acid are critical considerations due to its chemical reactivity. Proper storage conditions and protective measures are essential to ensure safe use in laboratory settings. Researchers are also exploring green chemistry approaches to minimize waste and improve sustainability in its production processes.
Looking ahead, the continued exploration of 3-fluoro-4-nitrophenylboronic acid is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of functional groups positions it as a key player in the development of next-generation materials and therapeutic agents.
1350451-69-2 (3-Fluoro-4-nitrophenylboronic acid) Related Products
- 2377609-44-2(3-Fluoro-2-nitrophenylboronic acid)
- 2758114-93-9((3,5-Difluoro-4-nitrophenyl)boronic acid)
- 494752-42-0((4-Amino-3-fluorophenyl)boronic acid)
- 352530-22-4((4-fluoro-3-nitrophenyl)boronic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)